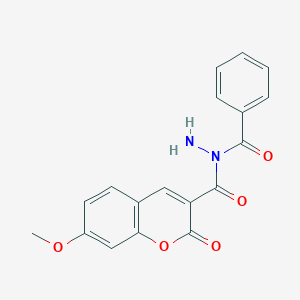
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide typically involves the reaction of 7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide has several scientific research applications:
Biology: The compound is employed in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a fluorescent chemosensor, where it binds to metal ions such as copper (Cu²⁺) and exhibits a “turn-off” fluorescence response . This interaction is based on intramolecular charge transfer (ICT) mechanisms, where the electron-donating and electron-withdrawing groups modulate the fluorescence properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxycoumarin: Another coumarin derivative with similar fluorescence properties.
N′-Benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: A closely related compound used as a fluorescent chemosensor.
Uniqueness
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is unique due to its specific structural features, such as the benzoyl and methoxy groups, which enhance its fluorescence properties and make it highly selective for certain metal ions. This selectivity and sensitivity make it a valuable tool in various scientific applications.
Eigenschaften
CAS-Nummer |
7047-30-5 |
|---|---|
Molekularformel |
C18H14N2O5 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
N-benzoyl-7-methoxy-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C18H14N2O5/c1-24-13-8-7-12-9-14(18(23)25-15(12)10-13)17(22)20(19)16(21)11-5-3-2-4-6-11/h2-10H,19H2,1H3 |
InChI-Schlüssel |
XMHWMYQNPUERGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N(C(=O)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


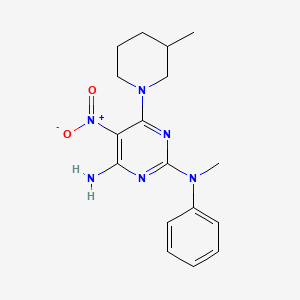
![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)
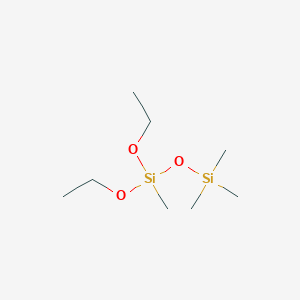
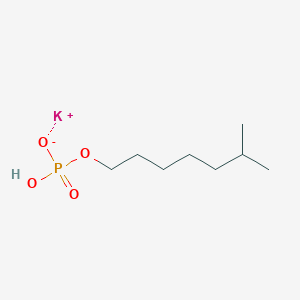
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)

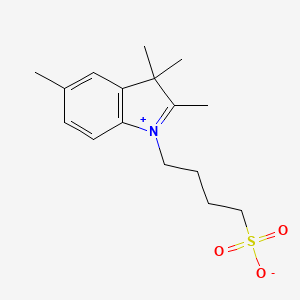
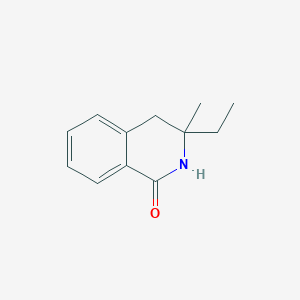
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
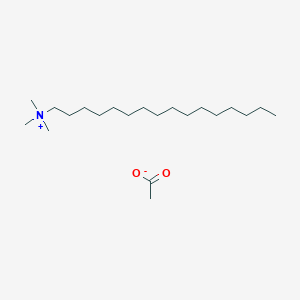
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)

